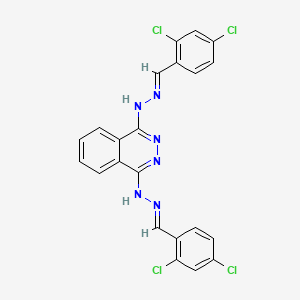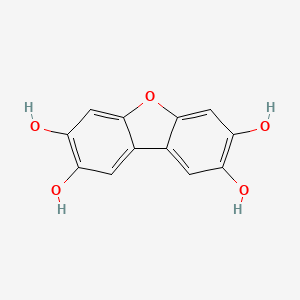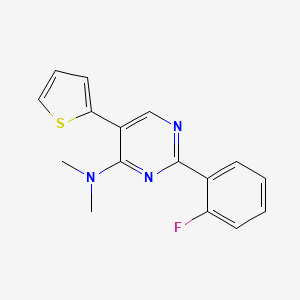![molecular formula C15H13N B12906311 2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole CAS No. 106111-52-8](/img/structure/B12906311.png)
2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole is a heterocyclic compound that features a seven-membered ring fused to a pyrrole ring with a phenyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole can be achieved through a gold-catalyzed cascade reaction of skipped diynes and pyrroles. This reaction proceeds by the consecutive regioselective hydroarylation of two alkynes with a pyrrole, followed by a 7-endo-dig cyclization . The reaction conditions typically involve the use of gold catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing scalable purification techniques to produce the compound in significant quantities.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s functional groups.
Substitution: The phenyl group and other positions on the pyrrole ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reagents, nucleophiles, and electrophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Wirkmechanismus
The mechanism of action of 2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in biological processes. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways and molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole can be compared with other similar compounds, such as:
Pyrrole: A simpler heterocyclic compound with a five-membered ring.
Indole: A fused ring system with a benzene ring fused to a pyrrole ring.
Carbazole: A tricyclic compound with two benzene rings fused to a pyrrole ring.
Uniqueness: The uniqueness of this compound lies in its seven-membered ring fused to a pyrrole ring, which imparts distinct chemical and physical properties compared to other similar compounds .
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications in various fields. Its synthesis, chemical reactions, and scientific research applications make it a valuable compound for further study and exploration.
Eigenschaften
CAS-Nummer |
106111-52-8 |
|---|---|
Molekularformel |
C15H13N |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
2-phenyl-1,8-dihydrocyclohepta[b]pyrrole |
InChI |
InChI=1S/C15H13N/c1-3-7-12(8-4-1)15-11-13-9-5-2-6-10-14(13)16-15/h1-9,11,16H,10H2 |
InChI-Schlüssel |
HTJNXXUXMRWWPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC=CC2=C1NC(=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-ylcyanamide](/img/structure/B12906253.png)
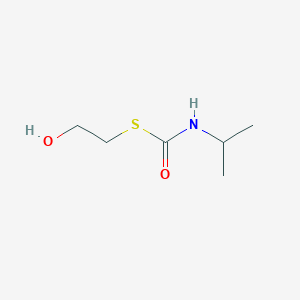

![2H-Azuleno[1,2-c]pyrrole](/img/structure/B12906269.png)
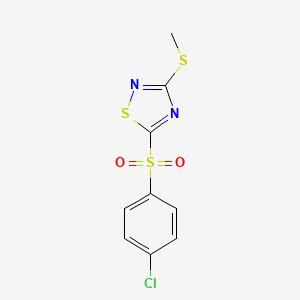
![3-Phenyl-4-[phenyl(trimethylhydrazinyl)methyl]-1,2-oxazole](/img/structure/B12906290.png)
![2-Methyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B12906294.png)
